molecular formula C9H15NO B12866745 4,5-Diisopropyloxazole

4,5-Diisopropyloxazole

Cat. No.: B12866745
M. Wt: 153.22 g/mol
InChI Key: BTTKNSMEFBZWHI-UHFFFAOYSA-N
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Description

4,5-Diisopropyloxazole is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diisopropyloxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but metal-free methods are also available. For instance, the reaction of β-diketohydrazone with dipolarophiles under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diisopropyloxazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazoles or other oxidized derivatives.

    Reduction: Formation of dihydroisoxazoles.

    Substitution: Introduction of different functional groups at the 3, 4, or 5 positions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Isoxazoles and oxazoles.

    Reduction: Dihydroisoxazoles.

    Substitution: 3,4,5-trisubstituted isoxazoles.

Scientific Research Applications

4,5-Diisopropyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Diisopropyloxazole exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

4,5-Diisopropyloxazole can be compared with other isoxazole derivatives, such as:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4,5-di(propan-2-yl)-1,3-oxazole

InChI

InChI=1S/C9H15NO/c1-6(2)8-9(7(3)4)11-5-10-8/h5-7H,1-4H3

InChI Key

BTTKNSMEFBZWHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC=N1)C(C)C

Origin of Product

United States

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